Compound Description: This compound is a new flavoring substance intended for use in chewing gum. [] Safety evaluations by the EFSA Panel on Food Additives and Flavourings (FAF) determined it poses no safety concerns at estimated dietary exposure levels. []
Compound Description: BMS-694153 acts as a potent antagonist of the human calcitonin gene-related peptide (CGRP) receptor. [] This activity makes it a promising candidate for treating migraines, as CGRP is implicated in migraine pathogenesis. [] BMS-694153 demonstrates good intranasal bioavailability in rabbits and dose-dependent effectiveness in migraine models. []
Compound Description: This compound is synthesized through a green chemistry approach using PEG-600 as a solvent. [] Molecular docking studies suggest its potential as a chemotherapeutic agent due to its interaction with key cancer-related targets. []
Compound Description: The crystal structure of this compound reveals the presence of intramolecular O—H⋯N and C—H⋯π interactions influencing the orientation of the molecule's pendant rings. [] Additionally, weak C—H⋯π interactions contribute to the formation of inversion dimers within the crystal lattice. []
Compound Description: This compound, along with its synthesized analogs, represents a series of (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide derivatives. [] The synthesis utilizes a convergent approach, with the key intermediate being 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI, INT-01). [] This BCFI moiety, a significant metabolite of Losartan, holds potential for medicinal applications. []
Compound Description: This compound features an imidazole ring linked to a 1,3,4-oxadiazole ring through a thioether linkage, further connected to a phenylethanone moiety. [, ]
Compound Description: This compound, HTL22562, acts as a potent CGRP receptor antagonist with high selectivity and metabolic stability. [] Its favorable pharmacokinetic properties and low lipophilicity make it suitable for various administration routes. []
Compound Description: This compound represents a series of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives synthesized and evaluated for their antibacterial activity. [] The synthesis involves the reaction of 3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-amine with various carboxylic acids. []
Compound Description: Hu7691 (B5) is a selective Akt inhibitor designed to reduce cutaneous toxicity commonly associated with Akt inhibitors. [] It demonstrates promising kinase selectivity, excellent anticancer cell proliferation potency, and low activity in inducing HaCaT apoptosis. []
Compound Description: CM398 acts as a highly selective sigma-2 receptor ligand (sigma-1/sigma-2 selectivity ratio > 1000) with potential for treating neuropathic pain. [] It exhibits rapid absorption, good oral bioavailability, and promising anti-inflammatory analgesic effects in rodent pain models. []
Compound Description: BMS-695735 is an orally efficacious insulin-like growth factor-1 receptor kinase inhibitor with broad-spectrum in vivo antitumor activity. [] It exhibits improved ADME properties, a low risk for drug-drug interactions, and shows efficacy in multiple xenograft models. []
Compound Description: This compound, along with its analogs, comprises a series of 2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl)pyrimidin-2-yl)thio)-N-methylacetamide derivatives. [] These compounds show antimicrobial activity and are synthesized through a multistep process involving various chemical transformations. []
Compound Description: JHU75528 is a novel ligand for the cerebral cannabinoid receptor (CB1), exhibiting high binding affinity and lower lipophilicity compared to Rimonabant (SR141716) and AM281. [] Its radiolabeled counterpart, [11C]JHU75528, shows promise as a PET radioligand for imaging the CB1 receptor. []
Compound Description: JHU75575 serves as another novel ligand for the CB1 receptor, exhibiting higher binding affinity and lower lipophilicity compared to existing CB1 ligands. [] Similar to JHU75528, its radiolabeled form, [11C]JHU75575, holds potential as a PET radioligand for CB1 imaging. []
Compound Description: This compound, an ondansetron analog, exhibits antiemetic properties and finds application in managing chemotherapy-induced nausea and vomiting, migraines, and other conditions like schizophrenia, anxiety, obesity, and mania. [, , , , ] Its synthesis involves a Mannich reaction and subsequent transformations, highlighting its potential in medicinal chemistry. [, , , , ]
Compound Description: This compound serves as a base for a series of derivatives designed and tested for their cytotoxic activity against the MCF-7 breast cancer cell line. []
Compound Description: This compound serves as a scaffold for a new series of imidazole-pyrazole-benzo[f]chromene hybrids synthesized through a one-pot multicomponent reaction. [] These hybrids demonstrate promising antimicrobial and anticancer activities. [] Notably, compound 7f within this series exhibits potent inhibitory activity against EGFR and A549 cancer cell lines. []
Compound Description: This antiprotozoal drug exhibits activity against trypanosomiasis and bacterial infections. [] Studies reveal that its urinary metabolites, primarily hydroxylated derivatives, contribute to its broader antibacterial spectrum. [] Notably, the synthetic 6,7-cis-dihydroxy derivative displays enhanced antibacterial and trypanocidal activity compared to the parent drug. []
Compound Description: [18F]-HX4, a novel 18F-labeled 2-nitroimidazole derivative, demonstrates potential as a PET imaging agent for hypoxic tumors. [] Its improved water solubility and tissue clearance, compared to [18F]-fluoromisonidazole ([18F]FMISO), make it a promising candidate for characterizing tumor hypoxia. []
Compound Description: MK-0436, an antiprotozoal agent, undergoes extensive metabolism in rats, yielding various hydroxylated metabolites. [] The primary metabolite, cis-3a,4,5,6,7,7a-hexahydro-3-carboxamido-1,2-benzisoxazole, along with other hydroxylated analogs, contributes to the drug's metabolic profile. []
Compound Description: This series of twelve novel biheterocyclic compounds were synthesized and characterized using NMR spectroscopy and mass spectrometry. []
Compound Description: Nilotinib, an anticancer drug, presents challenges in formulation due to its poor solubility. To address this, researchers have explored solubilizing amorphous nilotinib or its pharmaceutically acceptable salts using organic acids. [] These modified-release formulations, particularly in solid oral dosage forms like capsules and tablets, aim to enhance nilotinib's bioavailability and mitigate the food effect often associated with its administration. []
Compound Description: The crystal structure of this complex molecule reveals a system of interconnected rings, highlighting the presence of various heterocyclic moieties. [] The molecule's conformation is influenced by the angles between adjacent ring planes and the presence of intermolecular C—H⋯Cl interactions, contributing to its packing within the crystal lattice. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.